EGFR Wild-Type Kinase Inhibition: 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile vs. Erlotinib Standard
In a homogeneous time-resolved fluorescence (HTRF) assay against epidermal growth factor receptor wild-type (EGFRWT), the parent compound 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile (compound 1) demonstrated an IC50 of 0.29 ± 0.05 μM, surpassing the clinical reference standard erlotinib (IC50 = 0.32 ± 0.05 μM) [1]. This establishes the compound itself—prior to any further derivatization—as an EGFRWT inhibitor equipotent to a first-line clinical EGFR tyrosine kinase inhibitor.
| Evidence Dimension | In vitro EGFRWT kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.29 ± 0.05 μM (compound 1, the parent 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile) |
| Comparator Or Baseline | Erlotinib IC50 = 0.32 ± 0.05 μM |
| Quantified Difference | 1.10-fold more potent than erlotinib; IC50 lower by 0.03 μM |
| Conditions | HTRF assay; EGFRWT kinase; 1.65 mM ATP; 30 min reaction at 210 K; detection after 1 h; n = 3, mean ± SD |
Why This Matters
The parent building block itself possesses measurable EGFRWT inhibitory activity equipotent to erlotinib, meaning any SAR exploration starts from an intrinsically active scaffold rather than an inert precursor.
- [1] Ahmed, S.A.; Kamel, M.S.; Aboelez, M.O.; Ma, X.; Al-Karmalawy, A.A.; et al. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies. ACS Omega 2022, 7, 45535–45544 (Table 2). View Source
